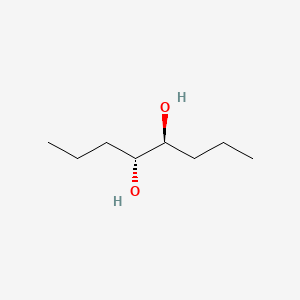![molecular formula C24H25N5O4 B2839058 2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922087-59-0](/img/structure/B2839058.png)
2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The compound also contains a pyrazolo[3,4-d]pyrimidin moiety, which is a type of heterocyclic compound that is often found in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The 2,4-dimethoxybenzyl and 3-methylbenzyl groups would provide steric bulk, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide, pyrazolo[3,4-d]pyrimidin, and dimethoxybenzyl functional groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound relatively polar, which could influence its solubility, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Biological Evaluation
Research efforts have been directed towards synthesizing novel derivatives of pyrazolopyrimidines due to their potential biological activities. For instance, derivatives have been synthesized with the intent of exploring their anti-inflammatory, analgesic, and anticancer properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), showcasing significant analgesic and anti-inflammatory activities in some cases. Moreover, these derivatives have also been tested for their potential anticancer activities against various cancer cell lines, indicating a promising avenue for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
The synthesis of novel pyrazolopyrimidines derivatives has also been pursued for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have undergone biological evaluation to determine their effectiveness in inhibiting cancer cell proliferation and the 5-lipoxygenase pathway, which is significant in the inflammatory process. Such studies highlight the therapeutic potential of pyrazolopyrimidine derivatives in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Additionally, pyrazolopyrimidine-linked compounds have been synthesized and evaluated for their insecticidal and antibacterial potential. The aim here is to explore the utility of these compounds beyond their pharmacological effects, potentially offering new solutions for pest control and bacterial infections (Deohate & Palaspagar, 2020).
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-5-4-6-17(11-16)14-28-15-26-22-20(24(28)31)13-27-29(22)10-9-25-23(30)19-8-7-18(32-2)12-21(19)33-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQSGOBYZEOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)
![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)






![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)
